molecular formula C19H24N2O5 B3748879 1-(2-furylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(2-furylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No. B3748879
M. Wt: 360.4 g/mol
InChI Key: ZPDILVCNXCBGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in various scientific research studies due to its unique chemical structure and properties.

Mechanism of Action

1-(2-furylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as a partial agonist at the serotonin 5-HT1B and 5-HT2C receptors. It binds to these receptors and activates them, leading to an increase in serotonin release in the brain. This increase in serotonin levels can lead to changes in mood, behavior, and perception.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. It can cause changes in mood, behavior, and perception, including feelings of euphoria, relaxation, and altered sensory perception. 1-(2-furylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to have effects on heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

1-(2-furylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study the mechanisms of action of serotonin receptors. However, 1-(2-furylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine also has some limitations. It has a relatively short half-life, which can make it difficult to study its effects over a longer period of time. Additionally, its effects on the serotonin receptors can be complex and difficult to study in isolation from other factors.

Future Directions

There are several future directions for the study of 1-(2-furylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of research could focus on its potential use in treating neurological disorders such as depression and anxiety. Another area of research could focus on its effects on other neurotransmitter systems in the brain. Additionally, further research could be done to better understand the mechanisms of action of 1-(2-furylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and its interactions with other substances.

Scientific Research Applications

1-(2-furylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used in various scientific research studies due to its ability to interact with the serotonin receptors in the brain. It has been studied for its potential use in treating various neurological disorders such as depression and anxiety. 1-(2-furylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been used as a tool in studying the mechanisms of action of serotonin receptors and their role in regulating mood and behavior.

properties

IUPAC Name

[4-(furan-2-ylmethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-23-16-11-14(12-17(24-2)18(16)25-3)19(22)21-8-6-20(7-9-21)13-15-5-4-10-26-15/h4-5,10-12H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDILVCNXCBGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Furan-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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